2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a sulfanyl group attached to a pyridine ring, along with two methylphenyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridine derivative.
Attachment of Methylphenyl Groups: The methylphenyl groups can be introduced through Friedel-Crafts alkylation, where a methylbenzene derivative reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-((3-Methylbenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but contains a triazole ring instead of a pyridine ring.
2-[(4-Methylbenzyl)sulfanyl]pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring.
2-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar structure but contains a cyclopenta[b]pyridine ring instead of a pyridine ring.
Uniqueness
2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and carbonitrile groups allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H18N2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N2S/c1-15-3-7-17(8-4-15)14-24-21-19(13-22)11-12-20(23-21)18-9-5-16(2)6-10-18/h3-12H,14H2,1-2H3 |
InChI Key |
JIRRUCTYEUQDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.